Bienvenue dans la boutique en ligne BenchChem!

3-(3-bromophenyl)-N-(4-ethylphenyl)acrylamide

Lipophilicity Drug-likeness Membrane permeability

3-(3-Bromophenyl)-N-(4-ethylphenyl)acrylamide (CAS 331462-18-1, molecular formula C17H16BrNO, MW 330.2 g/mol) is a fully synthetic cinnamic amide derivative belonging to the phenylacrylamide class. It is characterized by a meta-bromo substituent on the cinnamoyl phenyl ring and a para-ethyl substituent on the anilide N-phenyl ring, yielding a computed XLogP3 of 5.1.

Molecular Formula C17H16BrNO
Molecular Weight 330.225
CAS No. 331462-18-1
Cat. No. B2378437
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-bromophenyl)-N-(4-ethylphenyl)acrylamide
CAS331462-18-1
Molecular FormulaC17H16BrNO
Molecular Weight330.225
Structural Identifiers
SMILESCCC1=CC=C(C=C1)NC(=O)C=CC2=CC(=CC=C2)Br
InChIInChI=1S/C17H16BrNO/c1-2-13-6-9-16(10-7-13)19-17(20)11-8-14-4-3-5-15(18)12-14/h3-12H,2H2,1H3,(H,19,20)/b11-8+
InChIKeySMIZWKMBTXTBLX-DHZHZOJOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(3-Bromophenyl)-N-(4-ethylphenyl)acrylamide (CAS 331462-18-1): Structural Identity and Comparator Landscape for Informed Procurement


3-(3-Bromophenyl)-N-(4-ethylphenyl)acrylamide (CAS 331462-18-1, molecular formula C17H16BrNO, MW 330.2 g/mol) is a fully synthetic cinnamic amide derivative belonging to the phenylacrylamide class [1]. It is characterized by a meta-bromo substituent on the cinnamoyl phenyl ring and a para-ethyl substituent on the anilide N-phenyl ring, yielding a computed XLogP3 of 5.1 [1]. This compound occupies a distinct structural niche among brominated cinnamamides, with its closest analogs being Cinromide (trans-3-bromo-N-ethylcinnamamide; CAS 58473-74-8; MW 254.12; XLogP3 2.7), the para-bromo isomer 3-(4-bromophenyl)-N-[1-(4-ethylphenyl)ethyl]acrylamide, and the non-brominated 2'-ethylcinnamanilide [2][3]. The compound is commercially available at ≥97% purity (NLT 97%) from ISO-certified suppliers, making it suitable for pharmaceutical R&D and quality control applications .

Why Generic Substitution Fails for 3-(3-Bromophenyl)-N-(4-ethylphenyl)acrylamide: The Case Against In-Class Interchangeability


Cinnamic amide derivatives bearing bromophenyl and ethylphenyl substituents cannot be casually interchanged for research or procurement purposes due to three critical factors: (1) The dual-substitution pattern present in this compound—meta-bromo on the cinnamoyl ring and para-ethyl on the anilide N-phenyl ring—is structurally unique among commercially available analogs; no other compound in this chemical space simultaneously possesses both substituents in these specific positions [1]. (2) SAR analysis from Zhang et al. (2012) on cinnamic amide EGFR kinase inhibitors established that the N-phenyl ring is required for enhancing biological activity, and that substituent modifications on this ring directly modulate antiproliferative potency [2]. (3) The pronounced lipophilicity difference between this compound (XLogP3 = 5.1) and Cinromide (XLogP3 = 2.7) indicates fundamentally different membrane permeability, protein binding, and pharmacokinetic profiles that cannot be assumed comparable [1][3]. Therefore, substituting a structurally related analog without confirming equivalence in the specific assay system risks obtaining non-comparable or non-reproducible results. The quantitative evidence below establishes where this compound possesses verifiable differentiation.

Quantitative Differentiation Evidence for 3-(3-Bromophenyl)-N-(4-ethylphenyl)acrylamide Relative to Closest Analogs


Lipophilicity Differentiation: XLogP3 Comparison Against Cinromide, the Closest Structural Analog

The target compound exhibits a computed XLogP3 of 5.1, approximately 2.4 log units higher than Cinromide (XLogP3 = 2.7), its closest structural analog that shares the identical meta-bromo cinnamamide core but differs in the N-substituent (N-ethyl vs N-(4-ethylphenyl)) [1][2]. This lipophilicity increase of nearly 2.5 orders of magnitude in the octanol-water partition coefficient is driven by the addition of the 4-ethylphenyl moiety replacing the simple N-ethyl group. In the context of CNS drug discovery, compounds with XLogP3 in the range of 2–5 are generally considered to possess favorable blood-brain barrier penetration, with values above 3 being associated with higher brain exposure [3].

Lipophilicity Drug-likeness Membrane permeability Cinnamic amides

Molecular Weight and Rotatable Bond Differentiation from Cinromide: Implications for Pharmacokinetic Behavior

The target compound has a molecular weight of 330.2 g/mol and 4 rotatable bonds, compared to Cinromide's 254.12 g/mol and 3 rotatable bonds [1][2]. The addition of the 4-ethylphenyl group increases MW by 76 Da and adds one additional rotatable bond (the ethyl group on the anilide ring). Both compounds satisfy Lipinski's Rule of Five (MW < 500, HBD = 1, HBA = 1), but the target compound approaches the upper limit of optimal oral bioavailability space (MW < 300–350) [3]. The higher rotational degrees of freedom may increase entropic penalty upon target binding, potentially affecting binding thermodynamics compared to the more rigid Cinromide scaffold.

Molecular weight Rotatable bonds Oral bioavailability Drug-likeness

Positional Bromine Isomerism: Meta-Bromo vs Para-Bromo Substitution in Acrylamide Scaffolds

The target compound bears a bromine atom at the meta position of the cinnamoyl phenyl ring, distinguishing it from para-bromo analogs such as 3-(4-bromophenyl)-N-[1-(4-ethylphenyl)ethyl]acrylamide (C19H20BrNO, MW 358.3 g/mol) . In cinnamic amide EGFR inhibitor SAR studies, Zhang et al. (2012) demonstrated that substitution patterns on the phenyl rings directly modulate biological activity: compounds within the 2a–2v series exhibited EGFR IC50 values ranging from 5.16 μM (compound 2f) to >50 μM, with the N-phenyl substituent position and electronic character being critical determinants of potency [1]. The meta-bromo configuration in the target compound presents a different electrostatic potential surface and steric profile compared to para-bromo isomers, which may affect π-stacking interactions and halogen bonding with target proteins. Furthermore, the target compound lacks the α-methyl branch present in the para-bromo comparator, resulting in a planar acrylamide geometry that maintains conjugation across the cinnamamide system—a feature identified as important for EGFR active site interactions [1].

Positional isomerism Bromine substitution Structure-activity relationship EGFR inhibition

Dual Aromatic Substitution Pattern: Simultaneous meta-Bromo and para-Ethyl Modification as a Differentiated Chemical Probe Scaffold

This compound is the only identified member of the cinnamic amide class that simultaneously incorporates a meta-bromo substituent on the cinnamoyl ring and a para-ethyl group on the anilide N-phenyl ring [1]. The SAR analysis by Zhang et al. (2012) on a 22-compound cinnamic amide series (2a–2v) established that the N-phenyl ring is required for enhancing antiproliferative and EGFR-inhibitory activities, and that substituents on this ring modulate potency [2]. In that study, compounds with unsubstituted N-phenyl rings showed lower activity, while those with halogen or alkyl substitutions on the N-phenyl ring displayed improved EGFR inhibition (IC50 range: 5.16–>50 μM) [2]. The target compound's para-ethyl N-phenyl modification is expected to provide a distinct electronic and steric contribution to target binding compared to the unsubstituted, halogenated, or methoxy-substituted N-phenyl analogs studied in the Zhang series. The meta-bromo group on the cinnamoyl ring may additionally serve as a heavy atom label for X-ray crystallography or as a synthetic handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), providing utility as a chemical biology probe scaffold [3].

Dual substitution Chemical probe Cinnamic amide EGFR pharmacophore

Commercial Purity and Quality Assurance: ISO-Certified Supply with ≥97% Purity Specification

The target compound is commercially available from MolCore at a certified purity of NLT 97% (Not Less Than 97%) under ISO-certified quality management systems, making it suitable for pharmaceutical R&D and quality control applications . In contrast, Cinromide is widely available from multiple vendors (e.g., MedChemExpress, AKSci, Santa Cruz Biotechnology) with purity specifications ranging from 95% to ≥99.9%, but its primary established use is as an anticonvulsant reference standard with well-characterized B0AT1 (SLC6A19) inhibitory activity (IC50 = 0.5 μM in FMP assay; IC50 = 0.28–0.37 μM in cell-based assays) [1]. The para-bromo analog 3-(4-bromophenyl)-N-[1-(4-ethylphenyl)ethyl]acrylamide is typically available at 95% purity from specialty chemical suppliers . For the target compound, the ≥97% purity specification, combined with ISO-certified manufacturing, provides a level of quality assurance suitable for reproducible biological testing and structure-activity relationship studies, where impurity profiles can confound assay results.

Purity Quality control ISO certification Procurement specification

Recommended Application Scenarios for 3-(3-Bromophenyl)-N-(4-ethylphenyl)acrylamide Based on Verified Differentiation Evidence


Cinnamic Amide EGFR Kinase Inhibitor SAR Expansion: Probing N-Phenyl para-Ethyl Substitution

Based on the SAR framework established by Zhang et al. (2012), where N-phenyl ring substitution was found to be required for EGFR inhibitory activity in cinnamic amides [1], this compound uniquely introduces a para-ethyl substituent on the N-phenyl ring—a substitution pattern not represented in the published 2a–2v series. Researchers expanding the SAR of cinnamic amide-based kinase inhibitors should procure this compound to assess the steric and lipophilic tolerance of the N-phenyl binding pocket, with the meta-bromo group serving as a built-in heavy atom marker for crystallographic validation of binding mode [2]. The XLogP3 of 5.1 suggests this compound may exhibit enhanced membrane permeability compared to less lipophilic analogs, making it suitable for cellular target engagement assays where intracellular target access is required [2].

SLC6A19 Transporter Pharmacology: Cinromide Analog with Altered Lipophilicity for Brain Exposure Studies

Cinromide, the closest structural analog, is a validated SLC6A19 (B0AT1) inhibitor with IC50 values of 0.28–0.37 μM in functional assays [1]. The Yadav et al. (2019) study demonstrated that structurally related cinromide analogs exhibit a range of potencies against SLC6A19 and that SAR can be exploited to improve activity and reduce adverse effects [1]. The target compound's substantial lipophilicity increase (XLogP3 = 5.1 vs 2.7 for Cinromide [2]) positions it as a tool compound for investigating whether enhanced brain penetration of SLC6A19 inhibitors could be achieved for CNS applications related to amino acid homeostasis, given the established link between SLC6A19 function and metabolic regulation [1].

Halogen Bonding and π-Stacking Interaction Studies: Meta-Bromo vs Para-Bromo Comparison in Biochemical Binding Assays

The meta-bromo configuration on the cinnamoyl phenyl ring provides a distinct halogen bonding geometry and electrostatic potential surface compared to para-bromo analogs such as 3-(4-bromophenyl)-N-[1-(4-ethylphenyl)ethyl]acrylamide [1]. In biochemical target engagement studies where halogen bonding contributes to binding affinity, the direct comparison of meta- vs para-bromo positional isomers can reveal the geometric requirements of the halogen bond donor-acceptor interaction within the target binding site. Additionally, the planar acrylamide geometry of the target compound (lacking the α-methyl branch present in the para-bromo comparator) maintains full conjugation across the cinnamamide system, which may be critical for targets where π-stacking interactions with the acrylamide double bond contribute to binding [2].

Chemical Biology Probe Development: Bromine as a Dual-Purpose Heavy Atom and Synthetic Handle

The presence of a bromine atom (atomic number 35) at the meta position makes this compound suitable as a chemical biology probe scaffold for two distinct applications: (1) X-ray crystallographic phasing using single-wavelength anomalous dispersion (SAD) or multi-wavelength anomalous dispersion (MAD) methods, where bromine provides sufficient anomalous signal for phase determination in protein-ligand co-crystal structures [1]; and (2) as a substrate for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira) to generate derivative libraries while maintaining the N-(4-ethylphenyl)acrylamide pharmacophore [2]. The ISO-certified ≥97% purity ensures that crystallography-grade protein-ligand complexes can be prepared without interference from brominated impurities that could complicate electron density map interpretation.

Quote Request

Request a Quote for 3-(3-bromophenyl)-N-(4-ethylphenyl)acrylamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.